molecular formula C11H24O2 B084265 1,1-Dipropoxypentane CAS No. 13112-64-6

1,1-Dipropoxypentane

Cat. No.: B084265
CAS No.: 13112-64-6
M. Wt: 188.31 g/mol
InChI Key: DOBJHWWKWKRZEJ-UHFFFAOYSA-N
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Description

1,1-Dipropoxypentane is a symmetrical ether compound characterized by two propoxy (-OCH₂CH₂CH₃) groups attached to the central carbon of a pentane backbone. Its molecular formula is C₁₁H₂₄O₂, with a molecular weight of 188.31 g/mol. Structurally, the 1,1-substitution pattern creates steric hindrance around the central carbon, influencing its physical and chemical properties, such as boiling point, solubility, and reactivity.

Properties

CAS No.

13112-64-6

Molecular Formula

C11H24O2

Molecular Weight

188.31 g/mol

IUPAC Name

1,1-dipropoxypentane

InChI

InChI=1S/C11H24O2/c1-4-7-8-11(12-9-5-2)13-10-6-3/h11H,4-10H2,1-3H3

InChI Key

DOBJHWWKWKRZEJ-UHFFFAOYSA-N

SMILES

CCCCC(OCCC)OCCC

Canonical SMILES

CCCCC(OCCC)OCCC

Synonyms

Pentanal dipropyl acetal

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

1,1-Dipropoxypentane belongs to the dialkoxyalkane family. Key comparisons with structurally related compounds include:

1,2-Dipropoxypentane :

  • Structural Difference : The propoxy groups are attached to adjacent carbons (1,2-positions), reducing steric strain compared to the 1,1-isomer.
  • Impact on Properties : Lower boiling point (~210°C estimated) due to reduced molecular symmetry and weaker intermolecular forces .

Dipropyl Ether (C₆H₁₄O) :

  • Structural Difference : A simpler ether with two propyl groups bonded directly to oxygen.
  • Impact on Properties : Lower molecular weight (102.17 g/mol) and boiling point (90.5°C) due to shorter alkyl chains and lack of a pentane backbone .

Dichloropropane Derivatives (e.g., 1,2-Dichloropropane) :

  • Functional Group Difference : Chlorine substituents instead of alkoxy groups.
  • Impact on Properties : Higher polarity and water solubility (e.g., 1,2-dichloropropane: ~3.4 g/100 mL) compared to ethers, which are typically hydrophobic .

Data Table: Comparative Properties of Ethers and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Water Solubility Key Applications
This compound C₁₁H₂₄O₂ 188.31 ~220 (estimated) Low (hydrophobic) Specialty solvents, intermediates
1,2-Dipropoxypentane C₁₁H₂₄O₂ 188.31 ~210 (estimated) Low Polymer synthesis
Dipropyl Ether C₆H₁₄O 102.17 90.5 Insoluble Industrial solvents
1,2-Dichloropropane C₃H₆Cl₂ 112.99 96.4 3.4 g/100 mL Degreasing agents

Key Research Findings

  • Steric Effects : The 1,1-substitution in dipropoxypentane increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to linear ethers like dipropyl ether .
  • Solubility Trends : Ethers with longer or branched alkyl chains (e.g., this compound) exhibit lower water solubility due to dominant hydrophobic interactions .
  • Thermal Stability : Symmetrical ethers like this compound generally have higher boiling points than asymmetrical analogs, as seen in the ~10°C difference compared to 1,2-dipropoxypentane .

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